molecular formula C8H11N3O2 B13780708 4-Amino-3-nitro-2,6-dimethylaniline CAS No. 97629-64-6

4-Amino-3-nitro-2,6-dimethylaniline

Cat. No.: B13780708
CAS No.: 97629-64-6
M. Wt: 181.19 g/mol
InChI Key: NXFZKAWSZHWLSZ-UHFFFAOYSA-N
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Description

4-Amino-3-nitro-2,6-dimethylaniline is a nitro-substituted aniline derivative featuring amino (-NH₂), nitro (-NO₂), and methyl (-CH₃) groups at positions 4, 3, and 2/6, respectively. Its molecular connectivity indices, such as 3χC (cluster connectivity) and 4χvPC (valence path/cluster connectivity), distinguish it from analogs like 4-amino-3-nitro-2,5-dimethylaniline, which is classified as a GT+ (genotoxic) compound, while the 2,6-dimethyl variant is GT- (non-genotoxic) . This difference underscores the critical role of substitution patterns in biological activity.

Properties

CAS No.

97629-64-6

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

3,5-dimethyl-2-nitrobenzene-1,4-diamine

InChI

InChI=1S/C8H11N3O2/c1-4-3-6(9)8(11(12)13)5(2)7(4)10/h3H,9-10H2,1-2H3

InChI Key

NXFZKAWSZHWLSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1N)C)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-nitro-2,6-dimethylaniline typically involves a multi-step process. One common method is the nitration of 2,6-dimethylaniline, followed by reduction. The nitration step introduces a nitro group into the aromatic ring, and the reduction step converts the nitro group to an amino group. The reaction conditions for nitration usually involve the use of concentrated nitric acid and sulfuric acid as catalysts. The reduction can be achieved using various reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-nitro-2,6-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group, resulting in the formation of diamines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of diamines.

    Substitution: Introduction of various substituents, depending on the reagents used.

Scientific Research Applications

4-Amino-3-nitro-2,6-dimethylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Amino-3-nitro-2,6-dimethylaniline involves its interaction with molecular targets and pathways within biological systems. The amino and nitro groups play a crucial role in its reactivity and interactions. For example, the compound can act as a nucleophile in substitution reactions or as an electron donor/acceptor in redox reactions. These interactions can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

Nitro-Substituted Dimethylanilines

  • 4-Amino-3-nitro-2,5-dimethylaniline: Key Difference: The 2,5-dimethyl substitution (vs. 2,6) increases molecular connectivity indices (e.g., 3χC and 4χPC), correlating with GT+ activity . Application: Used in toxicological studies to model genotoxicity mechanisms.
  • 3-Nitroaniline and 4-Nitroaniline :

    • Structure : Lack methyl groups, reducing steric hindrance.
    • Reactivity : Higher solubility in polar solvents due to fewer hydrophobic substituents.
    • Data : Molecular weights are 138.12 g/mol (3-nitroaniline) and 139.12 g/mol (4-nitroaniline) .
Compound Molecular Weight (g/mol) Key Substituents GT Classification
4-Amino-3-nitro-2,6-dimethylaniline 195.20 2,6-CH₃; 3-NO₂; 4-NH₂ GT-
4-Amino-3-nitro-2,5-dimethylaniline 195.20 2,5-CH₃; 3-NO₂; 4-NH₂ GT+
3-Nitroaniline 138.12 3-NO₂; 1-NH₂ N/A
4-Nitroaniline 139.12 4-NO₂; 1-NH₂ N/A

Halogen-Substituted Dimethylanilines

  • 4-Bromo-2,6-dimethylaniline: Structure: Bromine at position 4 instead of nitro/amino groups. Crystallography: Exhibits N–H···N hydrogen bonding, enhancing crystal lattice stability . Market Use: Intermediate in dye and pharmaceutical synthesis .
  • 4-Fluoro-2,6-dimethylaniline :

    • Properties : Lower molecular weight (139.17 g/mol) and refractive index (1.5345) compared to the nitro analog .
    • Application : Research reagent in fluorinated compound synthesis.
Compound Molecular Weight (g/mol) Halogen Substituent Key Applications
4-Bromo-2,6-dimethylaniline 214.07 Br (position 4) Dyes, pharmaceuticals
4-Fluoro-2,6-dimethylaniline 139.17 F (position 4) Organic synthesis

Hydroxy- and Chloro-Substituted Analogs

  • 4-Hydroxy-2,6-dimethylaniline: Metabolic Role: Classified as a meta-cresol derivative, involved in xenobiotic metabolism . Solubility: Higher polarity due to the hydroxyl group, contrasting with the nitro analog’s hydrophobic profile.
  • 4-Chloro-2,6-dimethylaniline :

    • Synthesis : Produced via chlorination of 2,6-dimethylaniline using AlCl₃ catalysts .
    • Applications : Precursor for fluorescent whitening agents and coupling reactions .

Research Findings and Implications

  • Structure-Activity Relationships: The 2,6-dimethyl configuration in this compound reduces genotoxicity compared to 2,5-dimethyl analogs, likely due to altered electron distribution and steric effects . Halogen substituents (Br, F, Cl) enhance applications in materials science but may increase environmental persistence .
  • Molecular Descriptors :

    • Valence connectivity indices (4χvPC) are critical for predicting pharmacokinetic properties in nitroanilines .

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